molecular formula C13H23N3O B3956082 N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide

N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide

Cat. No.: B3956082
M. Wt: 237.34 g/mol
InChI Key: GMODPUWRQHKYPH-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,6-diazatricyclo[43113,8]undecan-9-yl)acetamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors to form the tricyclic structure.

    Introduction of the ethyl group: An ethyl group is introduced at the appropriate position on the tricyclic core.

    Acetylation: The final step involves the acetylation of the nitrogen atom to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimized reaction conditions to maximize yield and purity, as well as the use of specialized equipment to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.

Scientific Research Applications

N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide can be compared with other similar compounds, such as:

    1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one: This compound has a similar tricyclic structure but differs in the functional groups attached.

    N-(1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide: This compound has a methyl group instead of an ethyl group, leading to different chemical and biological properties.

The uniqueness of N-(1-ethyl-3,6-diazatricyclo[431

Properties

IUPAC Name

N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-3-13-8-15-4-5-16(9-13)7-11(6-15)12(13)14-10(2)17/h11-12H,3-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMODPUWRQHKYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCN(C1)CC(C3)C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide
Reactant of Route 3
N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide
Reactant of Route 4
N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide
Reactant of Route 5
N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide
Reactant of Route 6
N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide

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